N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a phenyl ring, which is further connected to a benzenesulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial growth and replication, making them ideal targets for antibacterial agents .
Mode of Action
this compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the bacterial growth and replication processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes by this compound affects the fatty acid synthesis and folic acid synthesis pathways respectively . The disruption of these pathways leads to the inhibition of bacterial growth and replication .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication . This is achieved through the disruption of crucial biochemical pathways in the bacteria, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has shown binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . The nature of these interactions is likely due to the compound’s specific molecular structure, which allows it to fit into the active sites of these enzymes and exert its effects .
Cellular Effects
In cellular processes, this compound has been found to improve monoclonal antibody production in recombinant Chinese hamster ovary cells . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase can lead to changes in their activity, thereby influencing the overall biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
It has been observed that the compound can suppress cell growth while increasing monoclonal antibody production
Metabolic Pathways
Given its interactions with enzymes like dihydrofolate reductase and enoyl ACP reductase , it is likely that it plays a role in the metabolic pathways associated with these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with a suitable aromatic aldehyde under acidic conditions.
Attachment to the Phenyl Ring: The resulting 2,5-dimethylpyrrole is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Benzenesulfonamide Group: Finally, the phenyl ring is functionalized with a benzenesulfonamide group using sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been explored for its applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound also features a 2,5-dimethylpyrrole ring and has been studied for its role in enhancing monoclonal antibody production.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These derivatives have shown significant antibacterial and antitubercular activity by inhibiting dihydrofolate reductase and enoyl ACP reductase.
The uniqueness of this compound lies in its specific structural features and its ability to enhance monoclonal antibody production, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-14-8-9-15(2)20(14)17-12-10-16(11-13-17)19-23(21,22)18-6-4-3-5-7-18/h3-13,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWQGQONIJPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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